4-Isothiazoleacetic acid
Overview
Description
4-Isothiazoleacetic acid is a heterocyclic compound that has garnered significant attention due to its unique structure and potential applications in various fields of research and industry. The compound consists of a five-membered ring containing sulfur and nitrogen atoms, which contribute to its distinctive chemical properties. The molecular formula of this compound is C5H5NO2S, and it has a molecular weight of 143.17 g/mol.
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 4-isothiazoleacetic acid belongs, have been found to exhibit potent antimicrobial activities . They have been shown to covalently target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Mode of Action
Isothiazoles have been found to inhibit bacterial pathogens by covalently modifying essential metabolic enzymes . This modification occurs at the active site cysteines of these enzymes, leading to functional inhibition .
Biochemical Pathways
These pathways are crucial for bacterial growth and survival, and their inhibition can lead to potent antimicrobial effects .
Pharmacokinetics
Isothiazoles have been suggested to protect the molecule from the action of enzymes, thereby extending the time of the molecule’s action . This suggests that isothiazoles, and potentially this compound, may have favorable pharmacokinetic properties.
Result of Action
The inhibition of essential metabolic enzymes by isothiazoles can lead to potent antimicrobial effects . This suggests that this compound may also exhibit similar effects.
Action Environment
The effectiveness of isothiazoles can be influenced by various factors, including the presence of other bioactive substances
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific biochemical context and the presence of other functional groups on the isothiazole ring .
Cellular Effects
Isothiazoles have been shown to have diverse biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor activity . These effects suggest that 4-Isothiazoleacetic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Drug transporters, which are integral membrane proteins, play a critical role in drug disposition by affecting absorption, distribution, and excretion .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazoleacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize isothiazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiazoleacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the isothiazole ring, which can participate in electron transfer processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-Isothiazoleacetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Isothiazoleacetic acid can be compared with other similar heterocyclic compounds, such as thiazoles and isoxazoles. While all these compounds contain a five-membered ring with heteroatoms, their chemical properties and reactivity differ due to the specific arrangement of atoms:
Properties
IUPAC Name |
2-(1,2-thiazol-4-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)1-4-2-6-9-3-4/h2-3H,1H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFDJHAYWIHMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605665 | |
Record name | (1,2-Thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10271-93-9 | |
Record name | 4-Isothiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10271-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2-Thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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